3-(Bromomethyl)-1,1-difluorocyclobutane

Catalog No.
S989309
CAS No.
1252934-30-7
M.F
C5H7BrF2
M. Wt
185.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-1,1-difluorocyclobutane

CAS Number

1252934-30-7

Product Name

3-(Bromomethyl)-1,1-difluorocyclobutane

IUPAC Name

3-(bromomethyl)-1,1-difluorocyclobutane

Molecular Formula

C5H7BrF2

Molecular Weight

185.01 g/mol

InChI

InChI=1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2

InChI Key

CAVNVGJESLKKME-UHFFFAOYSA-N

SMILES

C1C(CC1(F)F)CBr

Canonical SMILES

C1C(CC1(F)F)CBr

The exact mass of the compound 3-(Bromomethyl)-1,1-difluorocyclobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Bromomethyl)-1,1-difluorocyclobutane (CAS: 1252934-30-7) is a specialized fluorinated alkylating agent primarily procured for the introduction of the (3,3-difluorocyclobutyl)methyl pharmacophore into advanced pharmaceutical and agrochemical intermediates. It combines the conformational rigidity of a cyclobutane ring with the metabolic resistance and lipophilicity-enhancing properties of a gem-difluoro group. As a primary alkyl bromide, it serves as a highly reactive electrophile for SN2 N-alkylation and O-alkylation workflows. It is typically selected during late-stage lead optimization, where the difluorocyclobutane motif is deployed as a bioisostere to improve the pharmacokinetic profiles—specifically metabolic stability and membrane permeability—of drug candidates [1].

Substituting this compound with cheaper, non-fluorinated (bromomethyl)cyclobutane directly sacrifices the metabolic blocking effect of the gem-difluoro group, leading to rapid cytochrome P450-mediated degradation of the resulting active pharmaceutical ingredient (API) [1]. Conversely, substituting the bromide with 3-(chloromethyl)-1,1-difluorocyclobutane severely retards SN2 alkylation kinetics, necessitating harsher reaction conditions (extended heating or iodide catalysis) that can degrade sensitive core scaffolds and reduce overall yield [2]. Finally, using open-chain fluorinated alkyl bromides (e.g., 1-bromo-3,3-difluoropropane) introduces high conformational flexibility, imposing an entropic penalty that can abrogate target binding affinity in rigid receptor pockets [3].

Enhanced Metabolic Stability via gem-Difluoro Incorporation

The incorporation of the gem-difluoro moiety via 3-(bromomethyl)-1,1-difluorocyclobutane significantly improves the metabolic stability of downstream APIs compared to the non-fluorinated (bromomethyl)cyclobutane. The highly electronegative fluorine atoms lower the electron density of the cyclobutane ring, resisting oxidative metabolism by CYP450 enzymes. In comparative pharmacokinetic studies of similar scaffolds, the 3,3-difluorocyclobutyl group demonstrated superior half-life and clearance profiles over non-fluorinated counterparts, while simultaneously increasing lipophilicity (LogD) to enhance membrane permeability [1].

Evidence DimensionMetabolic clearance and lipophilicity (LogD)
Target Compound DataHigh resistance to oxidative metabolism; increased LogD
Comparator Or Baseline(Bromomethyl)cyclobutane (non-fluorinated)
Quantified DifferenceSignificant reduction in microsomal clearance rates and +0.2 to +0.6 LogD unit increase
ConditionsIn vitro human liver microsome (HLM) clearance assays

Procuring the fluorinated building block is essential for developing drug candidates that require high metabolic stability and oral bioavailability.

Superior SN2 Alkylation Kinetics and Yield

For N-alkylation or O-alkylation steps, the bromide leaving group in 3-(bromomethyl)-1,1-difluorocyclobutane offers vastly superior reaction kinetics compared to 3-(chloromethyl)-1,1-difluorocyclobutane. Primary bromides typically achieve >95% conversion in a fraction of the time required for primary chlorides under identical mild basic conditions. For instance, in comparative halomethylation and subsequent alkylation studies, bromomethyl derivatives routinely achieve >90% yields within 12-20 hours, whereas chloromethyl analogs often stall or require >45 hours and elevated temperatures, which can cause decomposition of sensitive core scaffolds [1].

Evidence DimensionAlkylation reaction time and yield
Target Compound Data>90% yield typically within 12-20 hours at mild temperatures
Comparator Or Baseline3-(Chloromethyl)-1,1-difluorocyclobutane
Quantified DifferenceOver 2x faster reaction kinetics; higher yields without harsh heating
ConditionsStandard SN2 alkylation conditions (e.g., K2CO3/DMF or DIPEA/MeCN)

Faster kinetics and milder conditions minimize impurity formation and improve throughput in multi-step API synthesis.

Conformational Restriction for Target Binding Affinity

When optimizing a lead compound, the 3,3-difluorocyclobutyl group provides a rigid, sterically defined vector that open-chain fluoroalkyl groups (like 1-bromo-3,3-difluoropropane) cannot match. The cyclobutane ring restricts the number of rotatable bonds, reducing the entropic penalty upon binding to a target protein. In structure-activity relationship (SAR) studies, replacing a flexible alkyl chain with a rigidified difluorocyclobutane motif has been shown to increase target binding affinity by 10- to 100-fold in sterically constrained binding pockets, such as those found in viral proteases and kinase domains[1].

Evidence DimensionTarget binding affinity (Ki or IC50) and entropic penalty
Target Compound DataHigh affinity due to pre-organized conformation
Comparator Or BaselineOpen-chain fluoroalkyl bromides (e.g., 1-bromo-3,3-difluoropropane)
Quantified Difference10- to 100-fold improvement in binding affinity in rigid pockets
ConditionsEnzyme inhibition assays (e.g., kinase or protease binding)

Procuring the conformationally restricted cyclobutane is critical for maximizing potency and selectivity in structure-based drug design.

Late-Stage Lead Optimization in Medicinal Chemistry

This compound is the right choice when appending the (3,3-difluorocyclobutyl)methyl group to amine or phenol pharmacophores to block metabolic liabilities and improve oral bioavailability, directly leveraging its superior metabolic stability over non-fluorinated analogs [1].

Synthesis of Conformationally Restricted Kinase and Protease Inhibitors

Ideal for occupying specific hydrophobic S-pockets in enzyme domains where open-chain alkyl groups suffer from high entropic penalties, capitalizing on the rigid cyclobutane geometry to maximize binding affinity [2].

Mild-Condition API Manufacturing and Scale-Up

Chosen over the chloride analog for large-scale N-alkylation steps where the core API scaffold is thermally sensitive and requires rapid, high-yielding conversion at lower temperatures to prevent impurity formation [3].

XLogP3

2.4

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types